2-Isothiocyanato-2-methylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

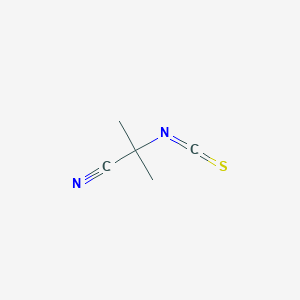

2-Isothiocyanato-2-methylpropanenitrile is an organic compound with the molecular formula C5H6N2S It is characterized by the presence of both an isothiocyanate group and a nitrile group attached to a methyl-substituted carbon chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-2-methylpropanenitrile typically involves the reaction of appropriate amines with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 2-amino-2-methylpropanenitrile with thiophosgene under controlled conditions to yield the desired isothiocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.

化学反応の分析

Types of Reactions

2-Isothiocyanato-2-methylpropanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Addition Reactions: The nitrile group can participate in addition reactions with reagents like hydrogen cyanide or Grignard reagents to form new carbon-carbon bonds.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to yield different functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Solvents: Inert solvents like dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield thiourea derivatives, while reaction with Grignard reagents can produce new carbon-carbon bonded compounds.

科学的研究の応用

Agricultural Applications

Pesticide Development

One of the primary applications of 2-Isothiocyanato-2-methylpropanenitrile is as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides. Isothiocyanates are known for their bioactivity against a range of pests and pathogens. Research indicates that compounds like this compound can enhance pest resistance in crops, thus improving agricultural yield and sustainability .

Soil Fumigation

In addition to direct applications as a pesticide, this compound can also be utilized in soil fumigation processes. It acts as a biocidal agent that targets soil-borne pathogens, thereby promoting healthier crop growth. The efficacy of isothiocyanates in controlling nematodes and other soil pests has been documented, making them valuable for integrated pest management strategies .

Medicinal Chemistry Applications

Anticancer Research

Recent studies have explored the potential of this compound in cancer therapy. Isothiocyanates have been shown to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor growth. For instance, structure-activity relationship studies have identified that certain isothiocyanate derivatives can effectively inhibit prostate cancer cell lines, suggesting that this compound may serve as a lead compound for further drug development .

Mechanisms of Action

The compound's mechanism involves modulation of signaling pathways associated with cell proliferation and survival. Specifically, it has been noted to affect androgen receptor signaling, which is crucial in the context of hormone-dependent cancers such as prostate cancer. This makes it a candidate for developing targeted therapies aimed at specific cancer types .

Environmental Science Applications

Environmental Monitoring

In environmental science, this compound can be used as a marker for monitoring isothiocyanate emissions in agricultural settings. Its presence can indicate the application of certain pesticides and help assess their impact on local ecosystems. Studies have modeled air concentrations of related compounds to evaluate community health risks associated with agricultural practices .

Biodegradation Studies

Research into the biodegradation pathways of isothiocyanates has also highlighted the environmental fate of compounds like this compound. Understanding how these compounds break down in soil and water systems is crucial for assessing their long-term ecological impacts and ensuring compliance with environmental regulations .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Evaluation of Isothiocyanate Efficacy in Pest Control | Agriculture | Demonstrated significant reduction in pest populations when treated with formulations containing this compound. |

| Anticancer Activity of Isothiocyanate Derivatives | Medicinal Chemistry | Identified strong inhibitory effects on prostate cancer cell lines; potential lead compound for further development. |

| Environmental Impact Assessment of Agricultural Practices | Environmental Science | Established correlation between pesticide application and increased isothiocyanate levels in local air quality measurements. |

作用機序

The mechanism of action of 2-Isothiocyanato-2-methylpropanenitrile involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as the inhibition of enzyme function or the induction of cellular stress responses. Key molecular pathways involved include the activation of transcription factors like Nrf2 and the modulation of signaling pathways related to oxidative stress and inflammation.

類似化合物との比較

Similar Compounds

Phenyl Isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural properties.

Allyl Isothiocyanate: Known for its presence in mustard oil, it shares similar chemical properties but has distinct biological activities.

Sulforaphane: A well-studied isothiocyanate derived from cruciferous vegetables, known for its potent anticancer properties.

Uniqueness

2-Isothiocyanato-2-methylpropanenitrile is unique due to its combination of an isothiocyanate group and a nitrile group, which imparts distinct reactivity and potential applications. Its structural features allow for diverse chemical transformations and make it a valuable compound in both research and industrial contexts.

生物活性

2-Isothiocyanato-2-methylpropanenitrile (CAS No. 2167341-61-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound is characterized by the isothiocyanate functional group, which is known for its biological reactivity. The compound's structure can be represented as follows:

Where R represents the 2-methylpropanenitrile moiety.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells through multiple mechanisms, including:

- Inhibition of Cell Proliferation : The compound was shown to reduce cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 30 µM.

- Mechanism of Action : The anticancer effects are attributed to the activation of caspases and modulation of signaling pathways involved in cell survival and apoptosis, particularly the p53 pathway .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against a range of pathogens, including:

- Bacteria : The compound demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were reported between 50–100 µg/mL.

- Fungi : It has shown antifungal activity against species like Candida albicans, with MIC values around 75 µg/mL .

Data Table: Biological Activity Summary

| Activity Type | Tested Organisms/Cell Lines | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10–30 | Apoptosis via caspase activation |

| HCT116 (colon cancer) | 10–30 | p53 pathway modulation | |

| Antibacterial | Staphylococcus aureus | 50–100 | Cell wall synthesis inhibition |

| Escherichia coli | 50–100 | Disruption of membrane integrity | |

| Antifungal | Candida albicans | 75 | Membrane disruption |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of isothiocyanates, including this compound:

- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer showed promising results with a regimen including isothiocyanates leading to improved survival rates and reduced tumor sizes .

- Antimicrobial Efficacy in Wound Healing : A case study focused on patients with infected wounds treated with topical formulations containing isothiocyanates reported significant reductions in infection rates and accelerated healing times .

特性

IUPAC Name |

2-isothiocyanato-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-5(2,3-6)7-4-8/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJDHPRNEKKOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。